

# Meta-analysis of Genistein's effectiveness in postmenopausal women

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Gentisein |           |  |  |
| Cat. No.:            | B1671440  | Get Quote |  |  |

# Genistein in Postmenopausal Health: A Meta-Analysis of Efficacy

For Immediate Release

A comprehensive meta-analysis of multiple randomized controlled trials (RCTs) reveals the potential of genistein, a soy-derived isoflavone, in mitigating several health concerns associated with postmenopause, including vasomotor symptoms, bone density loss, and unfavorable lipid profiles. This guide offers an objective comparison of genistein's performance against placebo and, in some instances, hormone replacement therapy (HRT), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

# **Key Findings on Genistein's Efficacy**

Genistein has demonstrated statistically significant improvements across a range of postmenopausal symptoms. Its mechanism of action is primarily attributed to its role as a selective estrogen receptor modulator (SERM), showing a higher affinity for estrogen receptor  $\beta$  (ER $\beta$ ), which may account for its beneficial effects without the adverse side effects commonly associated with broader-acting estrogen therapies.[1]

## **Vasomotor Symptoms (Hot Flushes)**



Clinical studies indicate a notable reduction in the frequency and severity of hot flushes in postmenopausal women treated with genistein. One randomized, double-blind, placebocontrolled study found that daily administration of 54 mg of genistein for one year led to a significant decrease in the mean number of hot flushes, with the peak effect showing a 56.4% reduction.[2] Another study reported a 22% daily reduction in hot flushes after 12 weeks of treatment compared to placebo.[3]

## **Bone Mineral Density (BMD)**

Multiple meta-analyses and long-term RCTs have confirmed genistein's positive impact on bone health. A two-year study involving osteopenic postmenopausal women demonstrated that a daily dose of 54 mg of genistein, combined with calcium and vitamin D, significantly increased bone mineral density in the lumbar spine and femoral neck compared to a placebo group, which experienced a decrease in BMD over the same period.[4][5] These effects are supported by biochemical markers indicating increased bone formation and decreased bone resorption.[4][5][6]

#### **Cardiovascular Health and Lipid Profile**

Genistein has shown promise in improving cardiovascular risk factors, particularly in postmenopausal women with metabolic syndrome. Meta-analyses have shown that genistein significantly increases high-density lipoprotein (HDL) cholesterol.[7][8] In women with metabolic syndrome, it has also been found to significantly decrease low-density lipoprotein (LDL) cholesterol, total cholesterol, and triglycerides.[7][8] Furthermore, some studies indicate a reduction in homocysteine levels, another cardiovascular risk factor.[7][8]

## **Quantitative Data Summary**

The following tables summarize the quantitative outcomes from key meta-analyses and randomized controlled trials on the effects of genistein in postmenopausal women.

Table 1: Effect of Genistein on Vasomotor Symptoms (Hot Flushes)



| Study                       | Genistein<br>Dosage | Duration | Outcome                                       | Result                                                 |
|-----------------------------|---------------------|----------|-----------------------------------------------|--------------------------------------------------------|
| Crisafulli et al.<br>(2004) | 54 mg/day           | 1 year   | Reduction in daily hot flushes vs. placebo    | 24% mean<br>reduction after<br>12 months (P <<br>0.01) |
| D'Anna et al.<br>(2007)     | 54 mg/day           | 1 year   | Reduction in<br>mean number of<br>hot flushes | -56.4% reduction<br>from baseline<br>after 12 months   |

Table 2: Effect of Genistein on Bone Mineral Density (BMD)



| Study                     | Genistein<br>Dosage | Duration  | Site                    | Result vs.<br>Placebo                                                                    |
|---------------------------|---------------------|-----------|-------------------------|------------------------------------------------------------------------------------------|
| Marini et al.<br>(2007)   | 54 mg/day           | 24 months | Lumbar Spine            | Increased BMD in genistein group vs. decreased in placebo (Difference: 0.10 g/cm²)[4][5] |
| Marini et al.<br>(2007)   | 54 mg/day           | 24 months | Femoral Neck            | Increased BMD in genistein group vs. decreased in placebo (Difference: 0.062 g/cm²)[4]   |
| Morabito et al.<br>(2002) | 54 mg/day           | 1 year    | Femur & Lumbar<br>Spine | Significant increase in BMD, comparable to Hormone Replacement Therapy (HRT) [6]         |

Table 3: Effect of Genistein on Lipid Profile



| Study                                  | Genistein<br>Dosage | Duration  | Participant<br>Profile                                 | Outcome                                                       | Result vs.<br>Placebo                                                                               |
|----------------------------------------|---------------------|-----------|--------------------------------------------------------|---------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Meta-analysis<br>(Liu et al.,<br>2016) | Varied              | Varied    | Postmenopau<br>sal Women                               | HDL<br>Cholesterol                                            | Significant increase (Weighted Mean Difference: 4.9 mg/dL)[8]                                       |
| Meta-analysis<br>(Liu et al.,<br>2016) | Varied              | Varied    | Postmenopau<br>sal Women<br>with MetS                  | LDL<br>Cholesterol,<br>Total<br>Cholesterol,<br>Triglycerides | Significant<br>decrease<br>(WMD:<br>-16.90 mg/dL,<br>-15.83 mg/dL,<br>-46.58 mg/dL<br>respectively) |
| Atteritano et<br>al. (2007)            | 54 mg/day           | 24 months | Osteopenic<br>Postmenopau<br>sal Women                 | Lipid Profile                                                 | No significant<br>effect on<br>blood lipid<br>levels in this<br>cohort.[9]                          |
| Cui et al.<br>(2019)                   | 60 mg/day           | 6 months  | Postmenopau<br>sal Women<br>with<br>Hyperlipidemi<br>a | TC, LDL-C,<br>TG                                              | Significant decrease in Total Cholesterol (TC), LDL-C, and Triglycerides (TG).[10]                  |

# **Experimental Protocols**

Detailed methodologies from key randomized controlled trials are provided below to allow for critical evaluation and replication.



## Study on Bone Mineral Density: Marini et al. (2007)[4]

- Objective: To assess the effects of genistein on bone metabolism in osteopenic postmenopausal women.
- Design: A 24-month, randomized, double-blind, placebo-controlled trial conducted at three university medical centers in Italy.
- Participants: 389 postmenopausal women with a bone mineral density (BMD) at the femoral neck of less than 0.795 g/cm² and no significant comorbid conditions.
- Intervention: Following a 4-week stabilization period on a low-soy, reduced-fat diet, participants were randomly assigned to one of two groups:
  - Genistein Group (n=198): Received 54 mg of genistein daily.
  - Placebo Group (n=191): Received a matching placebo daily.
  - Both the genistein and placebo tablets also contained calcium and vitamin D.
- Primary Outcome Measures: Change in BMD at the anteroposterior lumbar spine and femoral neck at 24 months, measured by dual-energy X-ray absorptiometry (DXA).
- Secondary Outcome Measures: Serum levels of bone-specific alkaline phosphatase (a marker of bone formation) and urinary excretion of pyridinoline and deoxypyridinoline (markers of bone resorption). Endometrial thickness was also monitored.
- Statistical Analysis: The primary efficacy data were analyzed according to the intention-to-treat principle.

## Study on Vasomotor Symptoms: Crisafulli et al. (2004)[3]

- Objective: To evaluate and compare the effects of genistein, estrogen-progestogen therapy (EPT), and placebo on hot flushes and endometrial thickness in postmenopausal women.
- Design: A one-year, randomized, double-blind, placebo-controlled study.
- Participants: 90 healthy, postmenopausal women, aged 47 to 57 years.



- Intervention: Participants were randomly assigned to one of three groups:
  - Genistein Group (n=30): Received 54 mg of genistein daily.
  - EPT Group (n=30): Received 1 mg of 17β-estradiol combined with 0.5 mg of norethisterone acetate daily.
  - Placebo Group (n=30): Received a matching placebo daily.
- Primary Outcome Measures: Change in the daily frequency of hot flushes.
- Secondary Outcome Measures: Endometrial thickness, evaluated by intravaginal ultrasounds at baseline, 6 months, and 12 months.

## Study on Lipid Profile: Cui et al. (2019)[10]

- Objective: To investigate the effect of genistein on the lipid profiles and expression of key genes involved in cholesterol metabolism in postmenopausal women with hyperlipidemia.
- Design: A 6-month, randomized, placebo-controlled study.
- Participants: 160 postmenopausal women with hyperlipidemia.
- Intervention: Participants were divided into two groups:
  - Experimental Group (EG): Received 60 mg of genistein per day.
  - Placebo Group (PG): Received a placebo.
- Primary Outcome Measures: Changes in plasma levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C), measured by ELISA.
- Secondary Outcome Measures: Expression levels of low-density lipoprotein receptor (LDLR), liver X receptor α (LXRα), and ATP-binding cassette transporter G1 (ABCG1) in plasma macrophages, detected by western blot and real-time PCR.

## **Visualizing the Mechanisms and Processes**



To further elucidate the action of genistein and the structure of the clinical trials, the following diagrams are provided.



Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled trial investigating the effects of genistein.





#### Click to download full resolution via product page

Caption: Simplified signaling pathways of genistein, highlighting its interaction with ERβ and influence on bone metabolism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. acpjournals.org [acpjournals.org]
- 2. Effects of the phytoestrogen genistein on hot flushes, endometrium, and vaginal epithelium in postmenopausal women: a 1-year randomized, double-blind, placebocontrolled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of genistein on hot flushes in early postmenopausal women: a randomized, double-blind EPT- and placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the phytoestrogen genistein on bone metabolism in osteopenic postmenopausal women: a randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soy phytoestrogen genistein increases bone mineral density in postmenopausal women | The BMJ [bmj.com]
- 6. Effects of genistein and hormone-replacement therapy on bone loss in early postmenopausal women: a randomized double-blind placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Does genistein lower plasma lipids and homocysteine levels in postmenopausal women?
   A meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the phytoestrogen genistein on some predictors of cardiovascular risk in osteopenic, postmenopausal women: a two-year randomized, double-blind, placebocontrolled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of genistein on lipid levels and LDLR, LXRα and ABCG1 expression in postmenopausal women with hyperlipidemia PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Meta-analysis of Genistein's effectiveness in postmenopausal women]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671440#meta-analysis-of-genistein-s-effectiveness-in-postmenopausal-women]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com